3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and sulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate. This intermediate can then undergo cyclization and sulfonylation to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxythiophenol
- 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with methoxy and sulfonyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in various chemical and biological processes .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-4-6-14-11(8-12)9-17(18(19)25-14)26(20,21)13-5-7-15(23-2)16(10-13)24-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJSPXRGWBQWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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